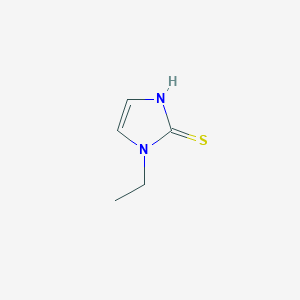

1-ethyl-1H-imidazole-2-thiol

Beschreibung

Significance of Imidazole (B134444) and Thiol Functionalities in Organic Chemistry

The imidazole ring is a five-membered heterocycle with two non-adjacent nitrogen atoms. ontosight.ai This arrangement imparts both acidic and basic properties, allowing it to act as a proton donor and acceptor, a crucial characteristic in many chemical and biological processes. nih.gov The imidazole moiety is a key component of the amino acid histidine, contributing to the catalytic activity of numerous enzymes. nih.gov Its aromatic nature and ability to participate in hydrogen bonding and π-π stacking interactions make it a versatile building block in the synthesis of a wide array of organic molecules. nih.gov Imidazoles are integral to many pharmaceuticals, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ainih.govnih.gov

The thiol group (-SH) is the sulfur analog of an alcohol's hydroxyl group. Its high nucleophilicity and the ease with which it can be oxidized to form disulfide bonds are defining features. ontosight.ai This reactivity is central to the structure and function of proteins, where cysteine residues, containing a thiol group, form disulfide bridges that stabilize protein architecture. The thiol group's ability to chelate metal ions and participate in redox reactions further underscores its importance in both synthetic and biological chemistry.

Overview of Imidazole-2-thiol Chemistry and its Research Landscape

The chemistry of imidazole-2-thiols, also known as imidazole-2-thiones, is a rich and evolving field. These compounds can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). bohrium.com In the solid state and in solution, the thione form is generally predominant. bohrium.com The reactivity of these compounds is characterized by their ambident nucleophilic nature, meaning they can react at either the sulfur or a nitrogen atom. bohrium.com This dual reactivity allows for a wide range of chemical transformations, including alkylation, acylation, and addition reactions. tandfonline.com

Research into imidazole-2-thiol derivatives is driven by their diverse biological activities. Studies have explored their potential as antimicrobial agents, enzyme inhibitors, and as scaffolds for the development of new therapeutic agents. ontosight.ainih.gov For instance, some imidazole-2-thione derivatives have been investigated for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication, highlighting their potential in cancer research. nih.gov The synthesis of novel imidazole-2-thiol derivatives is an active area of investigation, with researchers continuously developing new methods to create structurally diverse molecules with tailored properties. researchgate.net

Positioning of 1-ethyl-1H-imidazole-2-thiol within Advanced Heterocyclic Compound Research

This compound, with its ethyl group at the 1-position of the imidazole ring, represents a specific yet important member of the imidazole-2-thiol family. The presence of the ethyl group influences the compound's physical and chemical properties, such as its solubility and reactivity, compared to its unsubstituted or differently substituted counterparts.

This particular compound is a subject of interest in several areas of advanced heterocyclic research. Its potential applications are being explored in medicinal chemistry, where it may serve as a lead compound for the development of new drugs. The reactive thiol group makes it a candidate for use in materials science, potentially for the development of novel polymers or as a ligand for metal complexes. Furthermore, its structure is relevant to the study of reaction mechanisms and the fundamental principles of heterocyclic chemistry.

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often involving the cyclization of appropriate precursors. Researchers continue to refine these synthetic methods to improve yields and to allow for the introduction of diverse substituents, thereby expanding the chemical space available for exploration.

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂S | |

| Molecular Weight | 128.195 g/mol | |

| Melting Point | 78-80 °C | sigmaaldrich.com |

| Boiling Point | 176.3 °C at 760 mmHg | |

| Density | 1.21 g/cm³ | |

| Flash Point | 60.4 °C | |

| IUPAC Name | 1-ethyl-1,3-dihydro-2H-imidazole-2-thione | sigmaaldrich.com |

| InChI Key | MDMNGFFWUZNOSO-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CCN1C=CNC1=S |

Research Findings on Imidazole-2-thiol Derivatives

Recent research has shed light on the diverse potential of imidazole-2-thiol derivatives. For example, novel imidazole-2-thiones linked to acenaphthylenone have been synthesized and shown to act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov This highlights the potential of this class of compounds in the development of new anticancer agents.

In another study, a series of novel 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols were synthesized and evaluated for their antimicrobial efficacy. Some of these compounds exhibited moderate antimicrobial activity, demonstrating the potential of the imidazole-2-thiol scaffold in the search for new anti-infective agents.

The synthesis of these complex heterocyclic systems often involves multi-step procedures. For instance, the Claisen-Schmidt condensation of a ketone-substituted imidazole-2-thiol with various aromatic aldehydes can produce chalcone (B49325) intermediates, which are then cyclized to form pyrazole-containing imidazole-2-thiols.

The chemical reactivity of the thiol group in imidazole-2-thiols is also a key area of study. Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to yield different products depending on the reaction conditions, including sulfonic acids and disulfides. researchgate.net This tunable reactivity allows for the synthesis of a variety of derivatives with different functional groups and potential applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMNGFFWUZNOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500608 | |

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10583-83-2 | |

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10583-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1h Imidazole 2 Thiol and Analogues

Classical and Contemporary Synthetic Approaches to Imidazole-2-thiols

The fundamental structure of an imidazole-2-thiol can be assembled through several reliable methods. These approaches often involve the formation of the heterocyclic ring from acyclic precursors, followed by modifications to achieve the desired substitution pattern.

A well-established method for synthesizing 2-mercaptoimidazoles is the Markwald synthesis. This classical approach involves the reaction of an α-amino ketone or α-amino aldehyde with potassium thiocyanate (B1210189). The reaction proceeds through the initial formation of a thiourea (B124793) derivative, which then undergoes intramolecular cyclization and dehydration to yield the 2-thiol substituted imidazole (B134444) ring.

Another strategy involves the reaction of hydrochlorides with potassium thiocyanate. For instance, heating amine hydrochlorides with potassium thiocyanate in a solvent like dimethylformamide (DMF) can lead to the formation of the imidazole-2-thione ring. worldwidejournals.com The synthesis of initial building blocks, such as 1-[1-(phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]ethanone, has been achieved by reacting a substituted aniline (B41778) with 3-chloro-2,4-pentanedione and potassium thiocyanate, demonstrating the utility of thiocyanates in building complex imidazole-2-thiol structures. researchgate.net

Table 1: Precursors for Thiocyanate-Based Cyclization

| Precursor 1 | Precursor 2 | Product Type |

|---|---|---|

| α-Amino Ketone | Potassium Thiocyanate | 2-Thiol Substituted Imidazole |

| Amine Hydrochloride | Potassium Thiocyanate | Imidazole-2-thione worldwidejournals.com |

The synthesis of 1-ethyl-1H-imidazole-2-thiol can be envisioned by the N-alkylation of a pre-formed imidazole-2-thiol ring. Imidazole-2-thiones exist in a tautomeric equilibrium with their thiol form. worldwidejournals.comnih.gov Deprotonation of this scaffold creates an ambident anion with nucleophilic character at both the sulfur and nitrogen atoms. worldwidejournals.com

The reaction of this anion with an electrophile, such as an ethyl halide, can result in either S-alkylation or N-alkylation. The interaction of imidazole-2-thione with electrophilic agents typically involves the highly nucleophilic and easily polarized sulfur atom. worldwidejournals.com However, for polar electrophiles, the bond may form with the more electronegative nitrogen atom. worldwidejournals.com The choice of reaction conditions, including the solvent, base, and nature of the alkylating agent, can influence the regioselectivity of the reaction, steering it towards the desired N-ethyl product. For example, attempted alkylation of 1H-benzo[d]imidazole-2(3H)-thione and its N-acetylated derivative in the presence of a base led to S-alkylation, highlighting the competitive nature of the two sites. nih.gov

Regiocontrolled Synthesis of Substituted Imidazoles

Developing methods for the regiocontrolled synthesis of substituted imidazoles is of significant strategic importance. rsc.orgnih.gov Control over the placement of substituents on the imidazole ring is crucial for tailoring the properties of the final molecule. Synthetic strategies are often classified by the number of bonds formed during the ring-closing process. rsc.orgalbany.eduexlibrisgroup.com

Syntheses that form a single bond to complete the imidazole ring typically start with a precursor that already contains most of the required atoms in the correct sequence. For example, the (1,5) or (3,4) bond can be formed by the cyclization of an appropriately substituted imidine, which can be generated from the reaction of an imidate with an α-aminoaldehyde or α-aminoacetal. wikipedia.org A nickel-catalyzed cyclization of amido-nitriles has also been reported to form disubstituted imidazoles through a process involving addition to the nitrile, tautomerization, and dehydrative cyclization. rsc.org

Methods that form two bonds in a single synthetic operation are common. These can involve combining fragments that make up the final ring. For instance, the (1,2) and (3,4) bonds can be formed by heating N-substituted α-aminoketones with formamide. wikipedia.org Another approach involves the reaction of 1,2-diaminoalkanes with alcohols, aldehydes, or carboxylic acids at high temperatures over a dehydrogenating catalyst like platinum on alumina (B75360) to form the (1,2) and (2,3) bonds. wikipedia.org More recently, the reaction of benzimidates with 2H-azirines in the presence of zinc(II) chloride has been used to form trisubstituted NH-imidazoles by creating the N1-C5 and C2-N3 bonds. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly efficient for building complex molecules like substituted imidazoles. sioc-journal.cnsemanticscholar.org The Debus-Radziszewski synthesis is a classic example, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine for N-substituted imidazoles) to form the imidazole ring. wikipedia.orgwikipedia.org

Modern synthetic chemistry has seen a rise in catalytic MCRs for imidazole synthesis. Copper catalysts, in particular, have proven to be very effective. nih.govsemanticscholar.orgrsc.org For example, CuI can catalyze the three-component reaction of benzil (B1666583) (a 1,2-diketone), an aldehyde, and ammonium (B1175870) acetate (B1210297) to produce 2,4,5-trisubstituted imidazoles in high yields and short reaction times. nih.govsemanticscholar.org This approach is valued for its operational simplicity and tolerance of a wide range of functional groups. nih.govsemanticscholar.org Other catalytic systems, including those based on rhodium and gold, have also been developed for the synthesis of variously substituted imidazoles. rsc.orgorganic-chemistry.org

Table 2: Catalytic Systems in Imidazole Synthesis

| Catalyst | Reaction Type | Reactants | Product |

|---|---|---|---|

| Copper(I) Iodide (CuI) | Three-component | Aldehyde, Benzil/Benzoin, Ammonium Acetate | 2,4,5-Trisubstituted Imidazole nih.govsemanticscholar.org |

| Rhodium(II) acetate | Cycloaddition | 1-Sulfonyl-1,2,3-triazole, 1,2,4-Oxadiazole | 5-Sulfonamidoimidazole rsc.org |

| Gold(I) Chloride | Cycloaddition | Propargylamines, Isothiocyanates | Substituted Imidazole-2-thione |

Derivatization and Scaffold Modification around this compound

The structural framework of this compound serves as a versatile platform for the synthesis of a variety of heterocyclic compounds. Its reactive thiol group and the imidazole ring itself allow for numerous chemical transformations, leading to derivatives with modified scaffolds. These modifications are primarily aimed at exploring their potential applications in medicinal chemistry and materials science. Key synthetic strategies include the formation of chalcones, subsequent cyclization into pyrazolines and thiazoles, and epoxide ring-opening reactions.

Synthesis of Imidazole-Based Chalcone (B49325) Derivatives

Chalcones are important intermediates in the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazolines. researchgate.net The synthesis of imidazole-based chalcone derivatives often involves a multi-step process, culminating in a Claisen-Schmidt condensation reaction. jchr.org This reaction typically involves the condensation of an acetophenone (B1666503) derivative with an aryl or heteroaryl aldehyde under basic conditions. researchgate.net

A general route to imidazole-based chalcones begins with the synthesis of an imidazole-containing acetophenone. While specific examples starting directly from this compound are not detailed in the provided results, analogous syntheses provide a clear pathway. For instance, a multi-step synthesis can start from benzylamine, dihydroxyacetone, and potassium thiocyanate to form a mercapto-imidazole intermediate. jchr.org The thiol group can then be alkylated (e.g., with methyl or ethyl iodide) and subsequently oxidized to yield an aldehyde, which is a key precursor for chalcone synthesis. jchr.org

The crucial step is the Claisen-Schmidt condensation, where the imidazole-containing aldehyde is reacted with various acetophenones in the presence of a base like sodium hydroxide (B78521) in a polar solvent such as methanol. jchr.org Alternatively, an imidazole-containing acetophenone can be condensed with different aromatic aldehydes. researchgate.net The resulting α,β-unsaturated ketones are the target chalcone derivatives. researchgate.net The purity of the synthesized chalcones is typically confirmed using thin-layer chromatography, and their structures are elucidated through spectral analysis. jchr.org

Research has demonstrated the synthesis of a series of 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-substituedphenyl)prop-2-en-1-one derivatives (chalcones), which were characterized by IR, 1H-NMR, 13C-NMR, and LCMSMS spectroscopic methods. mdpi.com

Table 1: Physical Data of Synthesized Imidazole-Chalcone Derivatives mdpi.com

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |

| 3g | C₂₂H₂₁N₃O | 73 | 198-199 |

| 3j | C₂₅H₂₇N₃O | 81 | 160-161 |

| 3m | C₂₄H₂₆N₄O | 86 | 188-189 |

| 3n | C₂₆H₃₁N₅O | 78 | 146-149 |

Incorporation into Pyrazoline and Thiazole-Derived Structures

The chalcone scaffold derived from imidazole precursors is a valuable starting point for the synthesis of more complex heterocyclic systems, notably pyrazolines and thiazoles. biointerfaceresearch.com These transformations typically involve cyclization reactions of the α,β-unsaturated ketone system of the chalcone.

Pyrazoline Synthesis: Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are commonly synthesized by reacting chalcones with hydrazine (B178648) derivatives. researchgate.netnih.gov For instance, imidazole-substituted chalcones can be cyclized with reagents like phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626) in the presence of a catalyst such as sodium acetate to yield the corresponding pyrazoline derivatives. biointerfaceresearch.com The reaction of chalcones with hydrazine hydrate (B1144303) is a standard method for producing pyrazolines. researchgate.net This approach results in a molecule that incorporates multiple bioactive heterocyclic rings, such as benzimidazole (B57391), pyrazoline, and imidazole. researchgate.net The synthesis of pyrazoles, the aromatic counterparts of pyrazolines, can also be achieved from chalcones and hydrazines, sometimes followed by an oxidation step. nih.gov

Thiazole (B1198619) Synthesis: Thiazole rings, which are five-membered rings containing both sulfur and nitrogen, can also be synthesized from imidazole-chalcone precursors. A common method involves the reaction of the chalcone with thiourea. biointerfaceresearch.com For example, 2-acetylbenzimidazole (B97921) can be converted to chalcones, which then react with thiourea to yield thiazole-2-amine derivatives. biointerfaceresearch.com Another route involves the reaction of α-bromoketones (which can be derived from chalcones) with thiourea.

The synthesis of these derivatives is significant as both pyrazoline and thiazole scaffolds are well-known pharmacophores present in many biologically active compounds. biointerfaceresearch.comresearchgate.net

Table 2: Examples of Heterocyclic Systems Derived from Imidazole Chalcones biointerfaceresearch.com

| Starting Material | Reagent | Resulting Heterocycle |

| Imidazole Chalcone | Hydrazine Hydrate / Phenylhydrazine | Pyrazoline |

| Imidazole Chalcone | Thiourea | Pyrimidine-2-thiol |

| Imidazole Chalcone | Urea | Pyrimidin-2-ol |

| Imidazole Chalcone | Guanidine Carbonate | 2-Aminopyrimidine |

Epoxide Ring Opening Reactions with Imidazole-2-thiol Moieties

The nucleophilic thiol group of this compound and its analogs is reactive towards electrophiles, including epoxides. The ring-opening of epoxides by thiols is a well-established method for the synthesis of β-hydroxy sulfides, which are important intermediates for bioactive compounds. semanticscholar.org This reaction, known as thiolysis of epoxides, is one of the most common routes to this class of organosulfur compounds. semanticscholar.org

The reaction can proceed under either acidic or basic conditions. libretexts.orgresearchgate.net In a basic or nucleophilic ring-opening, the reaction follows an SN2 mechanism. libretexts.org The thiolate anion, acting as a strong nucleophile, attacks one of the carbon atoms of the epoxide ring. This attack occurs at the less sterically hindered carbon atom if the epoxide is unsymmetrical. libretexts.orgresearchgate.net The high ring strain of the three-membered epoxide ring facilitates this reaction, even though alkoxides are typically poor leaving groups. libretexts.org

A study on 1-methyl-1H-imidazole-2-thiol (thiamazole), a close analog of this compound, demonstrated this reactivity. semanticscholar.org The reaction of thiamazole with epoxides like glycidol (B123203) proceeded smoothly in toluene (B28343) at room temperature, yielding the desired β-hydroxy sulfide (B99878) products in high yields. semanticscholar.org This synthetic strategy highlights the utility of the mercapto-imidazole scaffold in epoxide ring-opening reactions to generate functionalized derivatives. semanticscholar.org The resulting products, containing both an imidazole ring and a β-hydroxy sulfide moiety, are of interest for biological studies. semanticscholar.org

Table 3: Products from Epoxide Ring Opening with 1-methyl-1H-imidazole-2-thiol semanticscholar.org

| Imidazole Reactant | Epoxide Reactant | Solvent | Product |

| 1-methyl-1H-imidazole-2-thiol | Glycidol | Toluene | 3-((1-methyl-1H-imidazol-2-yl)thio)propane-1,2-diol |

| 1-methyl-1H-imidazole-2-thiol | (2S)-2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)oxirane | Toluene | Mixture of diol derivatives |

| 1-methyl-1H-imidazole-2-thiol | 2-(((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl)oxy)methyl)oxirane | Chloroform | Biotinylated β-hydroxy sulfide derivative |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Ethyl 1h Imidazole 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 1-ethyl-1H-imidazole-2-thiol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed map of the molecule's covalent structure can be assembled. The compound exists in a tautomeric equilibrium between the thiol and thione forms, which can influence the observed spectra. The data presented are consistent with the thione tautomer, 3-ethyl-1H-imidazole-2-thione, which is often the more stable form in solution.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum reveals distinct signals for the ethyl group protons and the imidazole (B134444) ring protons.

The ethyl group attached to the nitrogen atom typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern indicating a -CH₂-CH₃ spin system. A commercial supplier reports the following signals in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆): a triplet at δ 1.35 ppm for the methyl group and a quartet at δ 4.15 ppm for the methylene group, both with a coupling constant (J) of 7.2 Hz.

The two protons on the imidazole ring (at positions C4 and C5) are expected to appear as doublets in the aromatic region of the spectrum, typically between δ 6.5 and 7.5 ppm. Their distinct chemical shifts are due to the different electronic environments created by the adjacent nitrogen and sulfur atoms. The proton of the thiol group (-SH), which is exchangeable, would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature. In some cases, its signal may not be observed due to rapid exchange with residual water in the solvent.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Reported Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

|---|---|---|---|---|---|

| -CH₂CH₃ | ~1.3 | 1.35 | Triplet (t) | 7.2 | 3H |

| -CH₂ CH₃ | ~4.1 | 4.15 | Quartet (q) | 7.2 | 2H |

| Imidazole CH | 6.5 - 7.5 | Not Reported | Doublet (d) | Not Reported | 1H |

| Imidazole CH | 6.5 - 7.5 | Not Reported | Doublet (d) | Not Reported | 1H |

| -SH | Variable | Not Reported | Singlet (s, broad) | N/A | 1H |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Reported values are from a commercial source using DMSO-d₆ as the solvent.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum for this compound is expected to show five distinct signals, corresponding to the five carbon atoms in unique electronic environments.

The most downfield signal is anticipated for the C2 carbon, which is part of the thiourea-like C=S group. This carbon typically resonates at approximately δ 160-180 ppm. The two sp²-hybridized carbons of the imidazole ring (C4 and C5) are expected in the δ 110-130 ppm range. The sp³-hybridized carbons of the N-ethyl group will appear furthest upfield; the methylene carbon (-CH₂-) is expected around δ 40-50 ppm, while the terminal methyl carbon (-CH₃) would be found around δ 12-18 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

|---|---|

| C =S (C2) | 160 - 180 |

| Imidazole C H (C4/C5) | 110 - 130 |

| Imidazole C H (C5/C4) | 110 - 130 |

| -C H₂CH₃ | 40 - 50 |

| -CH₂C H₃ | 12 - 18 |

Note: These are predicted chemical shift ranges based on analogous structures, as specific experimental data were not available in the searched sources.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, advanced 2D NMR experiments are employed. mdpi.combeilstein-journals.org These techniques are crucial for distinguishing between possible isomers.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. beilstein-journals.orgscirp.org It would be used to definitively link the proton signal at δ 4.15 ppm to the methylene carbon and the proton signal at δ 1.35 ppm to the methyl carbon of the ethyl group. It would also connect the imidazole proton signals to their respective carbon signals within the δ 110-130 ppm range.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. A clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity.

These advanced methods, used in combination, provide irrefutable evidence for the proposed structure of this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and can also provide structural information through analysis of fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₅H₈N₂S. Using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and sulfur, the monoisotopic mass can be calculated with high precision. An experimental HRMS measurement yielding a mass that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₈N₂S |

| Calculated Monoisotopic Mass ([M+H]⁺) | 129.0457 |

| Expected Experimental Mass ([M+H]⁺) | ~129.0457 ± 0.0005 |

Note: The calculated mass is for the protonated molecule [M+H]⁺, which is commonly observed in techniques like Electrospray Ionization (ESI).

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that can help identify the compound. The molecular ion peak (M⁺·) would be expected at an m/z corresponding to the molecular weight of the molecule (~128).

The fragmentation pattern provides structural clues. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group and cleavage of the imidazole ring.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula of Lost Neutral | Fragmentation Pathway |

|---|---|---|---|

| 128 | [M]⁺· | N/A | Molecular Ion |

| 113 | [M - CH₃]⁺ | ·CH₃ | Loss of methyl radical from ethyl group |

| 100 | [M - C₂H₄]⁺· | C₂H₄ | Loss of ethylene (B1197577) (rearrangement) |

| 99 | [M - C₂H₅]⁺ | ·C₂H₅ | Loss of ethyl radical |

| 72 | [C₃H₄S]⁺· | C₂H₄N₂ | Ring cleavage |

| 57 | [C₂H₃N₂]⁺ | C₃H₅S | Ring cleavage |

Note: This table represents a predictive fragmentation pattern based on the compound's structure, as a specific experimental EI-MS spectrum was not available in the searched sources.

Vibrational Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of imidazole-2-thiol derivatives, these methods are instrumental in confirming the presence of key structural features.

For instance, in related benzimidazole-2-thione derivatives, the IR spectrum shows a characteristic absorption band for the C=O group when an acetyl group is introduced. mdpi.com The absence of a C=O stretching vibration in the 1600-1700 cm⁻¹ region can indicate that a cyclization reaction has occurred, consuming the carbonyl group.

In a study of 2-(benzylthio)-1H-benzo[d]imidazole, the IR spectrum displayed a band at 3400 cm⁻¹ corresponding to the N-H stretching vibration. mdpi.com Similarly, for other synthesized benzimidazole (B57391) derivatives, the disappearance of the N-H stretching vibration band around 3134 cm⁻¹ and the appearance of new bands for C=O and C-O stretching confirm the substitution at the nitrogen atom. uobaghdad.edu.iq

The FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole has been analyzed, and the vibrational frequencies were calculated using computational methods to assign the normal modes. researchgate.net For a series of newly synthesized imidazole-2-thiol derivatives, the presence of a C=N group is confirmed by characteristic bands in the 1500-1600 cm⁻¹ range.

A summary of key IR spectral data for related compounds is presented below:

| Compound/Functional Group | IR Absorption Band (cm⁻¹) | Reference |

| 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone (C=O) | 1716 | mdpi.com |

| 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone (N-H) | 3450 | mdpi.com |

| 2-(butylthio)-1H-benzo[d]imidazole (N-H) | 3450 | mdpi.com |

| 2-(benzylthio)-1H-benzo[d]imidazole (N-H) | 3400 | mdpi.com |

| Chalcone (B49325) derivative (C=O) | 1642 | |

| Cyclized pyrazoline derivatives (C=N) | 1500-1600 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions in molecules. For a newly synthesized tricyclic heterocyclic compound containing an isoquinoline (B145761) scaffold, the electronic and spectroscopic properties were computed using DFT and TD-DFT methods. mdpi.com The calculated UV-Vis spectral bands were compared with experimental data. mdpi.com

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

In another study, the molecular structures of two benzimidazole-thione derivatives were unambiguously confirmed by single-crystal X-ray diffraction. mdpi.com The crystal structure of a copper(I) complex with an imidazole-based ligand was also determined using this technique, which showed a square pyramidal coordination geometry. researchgate.net The structure of a fused pyrrolo[2,1-a]isoquinoline (B1256269) derivative was elucidated by X-ray single crystal analysis, among other spectrophotometric methods. mdpi.com

The crystal structure of bis(1-ethyl-1H-imidazole-κN³)-(5,10,15,20-tetraphenylporphyrinato-κ⁴N)iron(II) tetrahydrofuran (B95107) monosolvate was also determined, showing an iron(II) atom in a symmetric octahedral geometry. iucr.org

A summary of crystallographic data for a related compound, 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, is provided below. iucr.org

| Parameter | Value |

| Empirical Formula | C₉H₁₀N₂S |

| Formula Weight | 178.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.2619 (7) |

| b (Å) | 11.0233 (7) |

| c (Å) | 15.0113 (10) |

| β (°) | 109.438 (3) |

| Volume (ų) | 1756.2 (2) |

| Z | 8 |

Analysis of Crystal Packing and Intermolecular Interactions

The stability of a crystal lattice is governed by various intermolecular interactions. In the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, intermolecular N—H⋯S hydrogen bonds link the molecules into pseudocentrosymmetric dimers, forming R²₂(8) ring motifs. researchgate.netiucr.org Additionally, π–π interactions between the five- and six-membered rings, with centroid-to-centroid distances of 3.6685 (12) Å and 3.7062 (12) Å, and a weak C—H⋯π interaction contribute to the stabilization of the crystal structure. researchgate.netiucr.org

In the crystal packing of imazalil, a fungicide containing an imidazole ring, intermolecular C—H⋯N hydrogen bonds, a Cl⋯Cl contact, and C—Cl⋯π interactions are observed, which contribute to the stability of the crystal packing. nih.gov For a fused pyrrolo[2,1-a]isoquinoline derivative, Hirshfeld surface analysis revealed the importance of short O…H contacts and longer-range H…C, Cl…H, and C…C interactions in the molecular packing. mdpi.com The crystal packing of a copper(I) complex with an imidazoline-based ligand is stabilized by strong and weak non-covalent interactions. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 1 Ethyl 1h Imidazole 2 Thiol

Tautomerism Studies: Thiol-Thione Equilibrium and its Influence on Reactivity

1-ethyl-1H-imidazole-2-thiol exists in a tautomeric equilibrium between the thiol and thione forms. The thione tautomer is generally more stable, a factor that can prevent spontaneous oxidation to disulfides and contributes to its biological activity. ias.ac.in The position of this equilibrium is crucial as it dictates the compound's reactivity. For instance, the facile oxidation to a corresponding diselenide requires the compound to be in the selenol form, highlighting the importance of the tautomeric state in chemical transformations. ias.ac.in

Methods to study and resolve this tautomerism include:

Dynamic NMR Spectroscopy: This technique can detect the equilibrium by observing the coalescence of signals at varying temperatures.

Crystallographic Analysis: Single-crystal X-ray diffraction can differentiate between tautomers by analyzing bond lengths. A C-S bond length greater than 1.70 Å typically indicates a thione form.

Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into the relative stabilities of the tautomers.

The predominance of the thione form influences the compound's reactivity in various reactions.

Electrophilic and Nucleophilic Reactions of the Thiol Group

The thiol group in this compound is a key center for reactivity, participating in both electrophilic and nucleophilic reactions.

Nucleophilic Reactions: The thiol group is nucleophilic and can react with electrophiles. For instance, it can form covalent bonds with cysteine residues in proteins, leading to the inhibition or modulation of enzyme activity. This reactivity is central to its potential biological applications.

Electrophilic Reactions/Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or disulfides. Common oxidizing agents used for this purpose include hydrogen peroxide and m-chloroperbenzoic acid.

Cycloaddition and Condensation Reactions Involving the Imidazole (B134444) Ring

The imidazole ring of this compound and its derivatives can participate in cycloaddition and condensation reactions, leading to the formation of fused heterocyclic systems.

For example, the base-catalyzed reaction of 4-phenyl-1H-imidazole-2-thiol with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones results in a 6-endo-trig cyclization, involving the C≡CCH=CH moiety of the enynone and the HS and HN groups of the imidazole thiol, to yield 5H-imidazo[2,1-b] researchgate.netthiazine derivatives. researchgate.netresearchgate.net In contrast, the reaction of 4,5-diphenyl-1H-imidazole-2-thiol with the same enynones leads to a furan (B31954) ring closure via a 5-exo-dig cyclization. researchgate.netresearchgate.net This difference in reaction pathway is attributed to steric effects. researchgate.net

Furthermore, the reaction of 2-mercaptoimidazoles with N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides can produce N-(2-phenylimidazo[2,1-b] researchgate.netthiazol-3-yl)arenesulfonamides. scispace.com This transformation is thought to proceed through a nucleophilic addition of the mercaptoimidazole to the azomethine group, followed by intramolecular heterocyclization and aromatization. scispace.com

Mechanistic Investigations of Thiol-Michael Addition Reactions Catalyzed by Imidazole Derivatives

Imidazole and its derivatives are effective catalysts for Thiol-Michael addition reactions. Imidazole itself is a potent nucleophilic initiator for the reaction between thiols and vinyl sulfones at room temperature. researchgate.net The mechanism of this catalysis can vary. For aza-aromatic compounds like imidazole, the reaction is believed to proceed through a nucleophile-initiated mechanism. researchgate.net

In some cases, a thermal latent curing agent based on N-carbonylated imidazole derivatives has been developed. researchgate.net These derivatives are not nucleophilic at room temperature but release imidazole upon heating, which then acts as a nucleophilic initiator for the Thiol-Michael addition. researchgate.net

Studies on Reaction Pathways and Steric Effects in Substituted Imidazole-2-thiols

Steric effects play a significant role in determining the reaction pathways of substituted imidazole-2-thiols. As mentioned earlier, the difference in the cyclization reaction of 4-phenyl- and 4,5-diphenyl-substituted 1H-imidazole-2-thiols with enynones is a clear example of steric influence. researchgate.net The bulkier 4,5-diphenyl substitution favors a 5-exo-dig cyclization to form a furan ring, while the less sterically hindered 4-phenyl derivative undergoes a 6-endo-trig cyclization.

This highlights how the substitution pattern on the imidazole ring can direct the regioselectivity of a reaction by influencing the stability of the transition state. researchgate.net

Coordination Chemistry of 1 Ethyl 1h Imidazole 2 Thiol

1-ethyl-1H-imidazole-2-thiol as a Ligand in Metal Complexes

This compound, which can exist in thione-thiol tautomeric forms, is an effective ligand for metal ion complexation. The presence of the exocyclic thiol (-SH) group, a soft donor atom, alongside the nitrogen atoms of the imidazole (B134444) ring, enhances its coordination capabilities. This allows the molecule to act as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse metal-organic architectures.

The coordination can occur through the sulfur atom, the nitrogen atom of the imidazole ring not substituted with the ethyl group, or both simultaneously, forming a chelate ring. The specific coordination mode often depends on the metal ion's nature, the reaction conditions, and the presence of other co-ligands. The ability to form stable complexes makes this ligand and its derivatives useful in areas such as catalysis and materials science. Generally, imidazole and its derivatives are considered efficient ligands capable of coordinating with various metals in different oxidation states.

Synthesis and Characterization of Metal-1-ethyl-1H-imidazole-2-thiol Complexes

The synthesis of metal complexes involving imidazole-2-thione derivatives is a well-established area of research. nih.govscispace.com Typically, these complexes are prepared by reacting a salt of the desired metal with the ligand in a suitable solvent. For instance, the synthesis of a coordination polymer involving 1-ethyl-1H-imidazole (a related, but not identical, ligand) and cobalt(II) was achieved by reacting CoCl₂, disodium (B8443419) isophthalate, and 1-ethyl-1H-imidazole in an ethanol (B145695) and water mixture. researchgate.net Similar strategies can be employed for this compound.

Once synthesized, the characterization of these complexes is crucial to determine their structure and properties. A combination of analytical techniques is generally employed for this purpose.

Common Characterization Techniques:

| Technique | Information Obtained |

|---|---|

| FT-IR Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of the C=S and C-N bonds of the imidazole ring upon complexation. |

| UV-Vis Spectroscopy | Gives insights into the electronic transitions within the complex and helps to elucidate the coordination geometry around the metal center. |

| ¹H and ¹³C NMR Spectroscopy | Used to determine the structure of diamagnetic complexes in solution, showing shifts in the proton and carbon signals of the ligand upon binding to the metal. |

| Elemental Analysis | Confirms the stoichiometry of the complex by determining the percentage composition of C, H, N, and S. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. researchgate.netnih.gov |

| Magnetic Susceptibility | Determines the magnetic properties of paramagnetic complexes, which can help infer the oxidation state and coordination environment of the metal ion. |

These methods collectively allow for a comprehensive understanding of the synthesized metal-ligand complexes.

In this complex, [Cd(NCS)₂(C₅H₈N₂)₄], the cadmium ion is coordinated by four 1-ethyl-imidazole (Eim) ligands and two thiocyanate (B1210189) anions. The resulting coordination geometry is a compressed octahedron. nih.gov The four nitrogen atoms from the imidazole rings form the equatorial plane, while the two nitrogen atoms from the trans-positioned thiocyanate anions occupy the axial positions. nih.gov

Structural Data for [Cd(NCS)₂(Eim)₄] nih.gov

| Parameter | Value |

| Coordination Geometry | Compressed Octahedral |

| Chromophore | CdN₆ |

| Ligand Coordination | Four 1-ethyl-imidazole ligands (via N) Two thiocyanate ligands (via N) |

| Mean Cd-N(Eim) distance | 2.334 (4) Å |

| Mean Cd-N(NCS) distance | 2.379 (5) Å |

This example demonstrates cadmium's preference for a six-coordinate environment and its ability to readily bind with the nitrogen atom of the imidazole ring. In a complex with this compound, coordination would be expected to occur through either the imidazole nitrogen, the exocyclic sulfur, or both, potentially leading to different geometries such as tetrahedral or polymeric structures, depending on the reaction stoichiometry and conditions. Studies on other cadmium(II) complexes with thiol-containing ligands show that Cd-S bonds are common, often resulting in bridging interactions that lead to polymeric structures.

Role of Imidazole-2-thiols as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Imidazole-2-thione derivatives, particularly imidazolidine-2-thiones, have been recognized for their utility as chiral auxiliaries and as ligands in the field of asymmetric catalysis. nih.govscispace.comscialert.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the product. After the reaction, the auxiliary is removed and can often be recycled.

The rigid heterocyclic structure of the imidazole-2-thione core, when appropriately substituted with chiral groups, can create a well-defined stereochemical environment around a reactive center. This steric influence forces an incoming reagent to attack from a specific face, leading to high diastereoselectivity or enantioselectivity in the product.

For example, optically pure 1-aryl-5-hydroxy-4-(D-arabino-tetritol-1-yl)-imidazolidine-2-thione has been synthesized and used as a chiral auxiliary and ligand for asymmetric catalysis. scialert.net The synthesis of chiral imidazole-2-thiones derived from trans-1,2-diaminocyclohexane has also been reported, with the goal of creating precursors for chiral N-heterocyclic carbenes (NHCs), which are important ligands in catalysis. mdpi.com While specific applications of this compound itself as a chiral auxiliary are not detailed in the search results, its parent structure is a key component of this important class of molecules. The development of chiral versions of this compound could therefore open avenues for its use in stereoselective transformations.

Theoretical and Computational Studies of 1 Ethyl 1h Imidazole 2 Thiol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study imidazole (B134444) derivatives, offering a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-ethyl-1H-imidazole-2-thiol, which exists in a dynamic equilibrium between its thione and thiol tautomeric forms, DFT calculations are crucial for determining the preferred structure.

Computational studies on related imidazole-2-thione derivatives often employ the B3LYP functional with a 6-31G(d,p) or higher basis set to achieve reliable geometric parameters. bohrium.comresearchgate.net The optimization process yields key information such as bond lengths, bond angles, and dihedral angles. For the ethyl group attached to the imidazole ring, a conformational analysis is necessary to identify the most stable rotamer, which is typically a staggered conformation to minimize steric hindrance. The planarity of the imidazole ring is also a key feature investigated. In the solid state, as observed in the related compound 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, the imidazole ring is nearly planar. iucr.org The orientation of the ethyl group relative to the ring is a critical parameter determined through these calculations. iucr.orgiucr.org

Below is a representative table of optimized geometrical parameters for the thione tautomer of an imidazole-2-thione derivative, as would be obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C=S | 1.685 |

| N1-C2 | 1.385 | |

| N3-C2 | 1.383 | |

| N1-C5 | 1.390 | |

| C4-C5 | 1.350 | |

| Bond Angle | N1-C2-N3 | 108.5 |

| C2-N1-C5 | 109.0 | |

| N1-C5-C4 | 107.5 | |

| C5-C4-N3 | 107.0 |

Prediction of Electronic Properties (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. science.gov

For this compound, DFT calculations can predict the energies and spatial distributions of these orbitals. In typical imidazole-thione systems, the HOMO is often localized on the sulfur atom and the imidazole ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the π-system of the ring. A smaller HOMO-LUMO gap suggests higher reactivity.

A representative table of FMO energies for an imidazole derivative is shown below.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 4.75 |

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. DFT methods, particularly B3LYP, have been shown to provide good agreement with experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and basis set limitations. asianpubs.orgresearchgate.net

For this compound, key vibrational modes include the C=S stretching of the thione form, the S-H stretching of the thiol form, N-H stretching, and various C-H and ring vibrations. The calculated frequencies help to distinguish between the thione and thiol tautomers, as their vibrational signatures are distinct. For instance, the characteristic thiol (-SH) stretching vibration is expected around 2500–2600 cm⁻¹.

A sample of calculated and experimental vibrational frequencies for a related imidazole derivative is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3420 | N-H stretching |

| ν(C-H) | 3150 | 3130 | Aromatic C-H stretching |

| ν(C=S) | 1250 | 1245 | Thione C=S stretching |

| Ring vibrations | 1500-1600 | 1490-1590 | Imidazole ring stretching |

Potential Energy Surface (PES) Analysis for Tautomerism and Reactivity

Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a molecule as a function of its geometry. For this compound, PES scans are particularly useful for studying the thione-thiol tautomerism. By systematically changing the N-H bond length and the H-S distance, a reaction pathway for the intramolecular proton transfer can be modeled. acs.org

These calculations can determine the relative energies of the thione and thiol tautomers and the energy barrier for their interconversion. science.gov In many similar heterocyclic thiones, the thione form is found to be more stable than the thiol form. science.gov The transition state connecting the two tautomers can also be located and characterized, providing insights into the kinetics of the tautomerization process.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent DFT (TD-DFT) is an extension used to study the properties of molecules in their electronically excited states. researchgate.net TD-DFT calculations are essential for predicting electronic absorption spectra (UV-Vis), which correspond to transitions from the ground state to various excited states. researchgate.net

By calculating the vertical excitation energies and oscillator strengths, the λmax values in the UV-Vis spectrum of this compound can be predicted. bohrium.com These calculations also provide information about the nature of the electronic transitions, such as whether they are π→π* or n→π* transitions. This understanding is crucial for applications in materials science, such as in the design of dyes for solar cells.

Molecular Docking Studies (Methodological Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com In the context of medicinal chemistry, it is used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. bohrium.com

The methodological framework for a molecular docking study typically involves the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the ligand are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site and to score the different binding poses based on a scoring function. This function estimates the binding affinity.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. samipubco.com

For this compound, molecular docking could be used to investigate its potential as an inhibitor of specific enzymes, where the thiol and imidazole moieties can form key interactions with amino acid residues in the active site.

Huckel Molecular Orbital (HMO) Calculations for Tautomeric Stability

The tautomerism of this compound is a subject of significant interest in theoretical and computational chemistry. This compound can exist in two primary tautomeric forms: the thione form (1-ethyl-1,3-dihydro-2H-imidazole-2-thione) and the thiol form (this compound). The relative stability of these tautomers can be investigated using various computational methods, among which the Huckel Molecular Orbital (HMO) method provides valuable qualitative insights. scispace.comscialert.net

The HMO method is a simplified quantum mechanical approach used to determine the energies of molecular orbitals of π-electrons in conjugated systems. wikipedia.orgmadoverchemistry.com By calculating the total π-electron energy for each tautomer, one can predict which form is more stable. The tautomer with the lower (more negative) total π-electron energy is considered the more stable species.

For the parent compound, imidazole-2-thione, HMO calculations have indicated that the thione tautomer is more stable than the thiol tautomer. scispace.comscialert.networldwidejournals.com This preference is attributed to the electronic distribution and bonding within the imidazole ring system. The principles governing the stability of the parent compound are also applicable to its N-substituted derivatives, such as this compound.

Detailed Research Findings

The stability of the thione form can be attributed to the delocalization of the π-electrons, which is more favorable in this configuration compared to the thiol form. The introduction of an ethyl group at the N1 position does not fundamentally alter this preference, although it may have minor effects on the electronic properties of the molecule.

Below is a data table summarizing the conceptual results from HMO calculations regarding the tautomeric stability of imidazole-2-thione derivatives.

| Tautomer | Structure | Relative π-Electron Energy (β units) | Stability |

| Thione Form | 1-ethyl-1,3-dihydro-2H-imidazole-2-thione | E(thione) | More Stable |

| Thiol Form | This compound | E(thiol) | Less Stable |

Note: In HMO theory, β is the resonance integral and is a negative value. A more positive (or less negative) total energy in β units indicates lower stability, while a more negative value indicates greater stability. HMO calculations consistently show E(thione) to be a more negative value than E(thiol).

The findings from HMO calculations are crucial for understanding the chemical reactivity and biological activity of this compound, as the predominant tautomeric form will dictate its interactions with other molecules.

Advanced Applications and Functional Materials Derived from 1 Ethyl 1h Imidazole 2 Thiol

Catalytic Applications

The imidazole-2-thione moiety is a versatile component in modern catalyst design. researchgate.net It can act as a soft sulfur-donor ligand for metal coordination or serve as a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. researchgate.netresearchgate.net This dual nature allows for its use in both homogeneous metal-based catalysis and organocatalysis.

Homogeneous Catalysis with Imidazole-Derived Ligands

Imidazole-based ligands are highly effective in homogeneous catalysis due to their strong coordination with a variety of metals. researchgate.netnih.gov The 1-ethyl-1H-imidazole-2-thiol molecule, through its thione group, can act as a ligand, forming stable complexes with metal ions that can catalyze a range of chemical transformations. harding.edu The sulfur atom is a key coordination point, binding effectively with soft or borderline metal acids like silver (Ag) and manganese (Mn). harding.edu

Research has demonstrated that imidazole-based P,N-ligands are exceptionally effective in enantioselective reactions, such as the A³-coupling (aldehyde-alkyne-amine). organic-chemistry.orgacs.org For instance, a copper-catalyzed A³-coupling of butyraldehyde, trimethylsilylacetylene, and dibenzylamine (B1670424) using an imidazole-based ligand resulted in a 97% yield at room temperature, significantly outperforming traditional ligands. acs.org Furthermore, phosphine-free ruthenium complexes featuring imidazole (B134444) ligands have proven to be robust catalysts for ring-closing and cross-metathesis reactions at high temperatures, conditions where many standard catalysts fail. mdpi.com The imidazole ligand enhances the thermal stability of these ruthenium catalysts. mdpi.com

Table 1: Performance of Imidazole-Based Ligands in Homogeneous Catalysis

| Reaction | Catalyst/Ligand | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Enantioselective A³-Coupling | Copper/Imidazole-based P,N-ligand | Butyraldehyde, Trimethylsilylacetylene, Dibenzylamine | Room Temperature, 24h | 97% | acs.org |

| Ring-Closing Metathesis (RCM) | Phosphine-free Ruthenium-imidazole complex | Diene substrates | High Temperature | High | mdpi.com |

| Transfer Hydrogenation | Ruthenium(II)-para-cymene with imidazole-based ligand | Furanic aldehydes, Methanol/Ethanol (B145695) | Industrially viable conditions | Quantitative | acs.org |

Development of Thermal Latent Catalysts for Polymerization Reactions (e.g., Thiol-Michael Resins)

In the production of thermosetting resins, such as those formed via the thiol-Michael addition, controlling the reaction onset is critical for processing. brynmawr.eduresearchgate.net Thermal latent catalysts are designed to remain inactive at room temperature and initiate polymerization only upon heating. brynmawr.eduacs.org This provides a sufficient processing window for mixing, degassing, and molding. brynmawr.eduresearchgate.net

Imidazole derivatives have been successfully developed as thermal latent catalysts for thiol-vinyl sulfone polymerization. brynmawr.edu While imidazole itself is a potent nucleophilic initiator at room temperature, it can be chemically modified, for example by N-carbonylation, to render it non-nucleophilic. brynmawr.eduresearchgate.net At elevated temperatures (e.g., >80 °C), the thiol monomer in the resin mixture reacts with the modified imidazole, releasing the active imidazole catalyst, which then initiates the thiol-Michael addition. brynmawr.edu

Studies have shown that specific N-carbonylated imidazole derivatives can delay the gelation of a thiol-vinyl sulfone monomer mixture for over 10 hours at room temperature. brynmawr.edu Upon heating to 100 °C, these catalysts demonstrate excellent curing ability, achieving up to 98% thiol conversion within 7 hours. brynmawr.edu This process has been used to produce transparent resins with a high refractive index (1.57) and an Abbe number of 47.78, suitable for optical applications. brynmawr.eduresearchgate.net

Table 2: Performance of Imidazole-Based Thermal Latent Catalysts

| Catalyst System | Resin System | Latency at Room Temp. | Curing Conditions | Thiol Conversion | Resulting Material Properties | Reference |

|---|---|---|---|---|---|---|

| N-carbonylated imidazole (2b) | Polythiol / Divinyl sulfone | > 10 hours | 100 °C, 7h | 98% | Transparent resin, n=1.57, ν=47.78 | brynmawr.edu |

| N-carbonylated imidazole (2d) | Polythiol / Divinyl sulfone | > 10 hours | 100 °C, 7h | 95% | Transparent resin, n=1.57, ν=47.78 | brynmawr.edu |

Material Science Implications

The incorporation of this compound and its derivatives into larger molecular structures can impart unique properties, leading to the creation of advanced functional materials.

Integration into Functional Materials for Optical and Other Applications

The distinct electronic properties of imidazole-2-thiones make them candidates for developing novel materials. Their ability to coordinate with metals is particularly useful. Metal-thione complexes are being investigated for applications in optical materials. clemson.edu For example, copper(I) complexes with imidazole-2-thione-based ligands have been synthesized, forming coordination polymers whose structures and properties can be tuned by changing reaction conditions. researchgate.net

Furthermore, imidazolium-based ionic liquids, which can be derived from imidazole precursors, are used as modifiers for catalysts in applications like the partial hydrogenation of citral. nih.gov These ionic liquids can form a supported catalyst with an ionic liquid layer (SCILL), enhancing reaction yields under mild conditions. nih.gov The thione and selenone derivatives of polyether-tethered imidazoles have also shown promise as collectors in the flotation of minerals like lithium aluminate and spodumene, achieving high recovery rates. rsc.org

Sensing and Molecular Recognition

The structure of this compound, containing both hydrogen bond donors/acceptors and a soft sulfur atom, makes it an interesting candidate for molecular recognition systems.

Exploration in Molecular Recognition Systems (e.g., for Amino Acids, DNA Components)

The imidazole ring and the thiol group can engage in specific non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the basis of molecular recognition. Imidazole-2-thione derivatives have been designed to function as DNA intercalators. nih.gov By being linked to other planar aromatic systems, these hybrid molecules can insert themselves between the base pairs of DNA. nih.gov

Studies have shown that certain 4-phenyl-imidazole-2-thiones and 4-(4-chlorophenyl)imidazoles can induce potent damage to calf thymus DNA (ctDNA). nih.gov The mechanism involves not only intercalation but also the inhibition of topoisomerase II, an enzyme crucial for DNA replication. nih.gov This dual-action capability highlights the potential of the imidazole-2-thione scaffold in developing molecules that can recognize and interact with specific biological targets like DNA components. nih.gov Additionally, the ability of the thione group to coordinate with metal ions that may be localized on DNA is another potential mechanism for interaction and sensing. clemson.edu

Analytical Methodologies for 1 Ethyl 1h Imidazole 2 Thiol and Its Metabolites/derivatives

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of 1-ethyl-1H-imidazole-2-thiol from impurities, starting materials, and metabolites. The choice of technique depends on the specific analytical goal, such as purity assessment, rapid analysis, or monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purity determination of imidazole-2-thiol derivatives. google.com Reverse-phase (RP) HPLC is a common method for analyzing 1-ethyl-1H-imidazole. sielc.com A typical RP-HPLC method utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as the Newcrom R1. sielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution containing an acid, such as phosphoric acid, to ensure good peak shape and retention. sielc.com The purity of reaction products, such as imidazole-2-thiones, has been successfully assessed using HPLC, demonstrating purities as high as 99%. google.com The method is also scalable and can be adapted for the isolation of impurities through preparative separation. sielc.com

Table 1: Example HPLC Conditions for 1-Ethyl-1H-imidazole Analysis. sielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Mode | Reverse Phase (RP) |

| Application | Separation, Purity Assessment, Impurity Isolation |

For faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) is an effective alternative to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and faster separations without compromising resolution. sielc.comlcms.cz For the analysis of 1-ethyl-1H-imidazole, columns with 3 µm particles are available for rapid UPLC applications. sielc.com UPLC is particularly valuable in high-throughput screening and for analyzing complex mixtures where speed is essential. krummel.org The purity of compounds can be confirmed to be ≥95% by UPLC analysis. krummel.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions involving the synthesis of this compound and its derivatives. eresearchco.comasianpubs.orgrsc.orgnih.govacs.org By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel 60 F254) and developing it with an appropriate solvent system, the consumption of starting materials and the formation of products can be visualized, often under UV light. asianpubs.orgacs.org The choice of eluent is critical for achieving good separation. Common mobile phase systems include mixtures of ethyl acetate (B1210297)/cyclohexane, toluene (B28343)/acetone, and n-hexane/ethyl acetate. asianpubs.orgacs.orgsemanticscholar.org

Table 2: Examples of TLC Mobile Phases for Imidazole-2-thiol Derivative Synthesis. asianpubs.orgacs.orgsemanticscholar.org

| Mobile Phase System | Ratio | Application |

| Ethyl acetate/Cyclohexane | 90:10 to pure ethyl acetate | Monitoring synthesis of imidazole (B134444) derivatives |

| Toluene/Acetone | 8:2 | Monitoring synthesis of fluorobenzimidazole derivatives |

| n-Hexane/Ethyl acetate | Various | Monitoring synthesis of benzimidazole-2-thiol derivatives |

Mass Spectrometry Coupling with Chromatographic Methods (e.g., LC-MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of this compound and its metabolites. This hyphenated technique combines the separation capabilities of LC with the sensitive and specific detection provided by MS, allowing for the confirmation of molecular weights and the elucidation of structures. bldpharm.com For LC-MS applications involving 1-ethyl-1H-imidazole, formic acid is often used as a mobile phase additive instead of phosphoric acid, as it is volatile and compatible with the mass spectrometer's ion source. sielc.com

High-Resolution Mass Spectrometry (HRMS), such as ESI-HRMS, is particularly useful for confirming the elemental composition of synthesized compounds by providing highly accurate mass measurements. nih.govacs.org Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed for the structural characterization of metabolites and for the sensitive quantification of thiols and their disulfide forms in biological matrices like urine. researchgate.netsdstate.edu Derivatization with reagents like N-ethylmaleimide may be used to stabilize thiol groups prior to LC-MS/MS analysis. researchgate.net

Method Development and Validation for Quantitative Analysis

Developing and validating analytical methods is a critical step to ensure that the quantitative analysis of this compound and its metabolites is reliable, accurate, and reproducible. Method development involves optimizing various parameters, such as the chromatographic conditions (column, mobile phase, flow rate) and mass spectrometer settings, to achieve the desired sensitivity, selectivity, and analysis time.

Validation of the analytical method is performed according to guidelines from regulatory agencies like the International Council for Harmonisation (ICH). lcms.cz Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

An example of method development can be seen in the analysis of a potential metabolite of an imidazole-2-thiol derivative, where an HPLC-MS/MS method was established to detect the compound in cell culture media. sdstate.edu Such methods are crucial for pharmacokinetic and metabolism studies. sielc.com

Future Research Directions and Open Challenges in 1 Ethyl 1h Imidazole 2 Thiol Chemistry

Development of Sustainable and Green Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. For 1-ethyl-1H-imidazole-2-thiol and its derivatives, future research will likely prioritize green chemistry principles to minimize environmental impact and improve efficiency.

Current synthetic strategies often involve multi-step processes. Future work aims to develop more streamlined and sustainable methods. One promising avenue is the advancement of multicomponent reactions (MCRs) . These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy, reduced solvent use, and energy consumption. Investigating novel catalysts for these reactions, particularly those that are recyclable and operate under mild conditions, is a key research goal.

Furthermore, the exploration of continuous flow reactors for the industrial production of this compound and its derivatives is gaining traction. This technology can lead to higher yields, improved purity, and safer reaction conditions compared to traditional batch processing. The focus will be on optimizing reaction parameters within these systems to maximize efficiency and minimize waste.

Design of Novel Derivatized Scaffolds with Tunable Properties

The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of a vast library of derivatives with tailored properties. The presence of the reactive thiol (-SH) group and the imidazole (B134444) ring provides a versatile platform for synthetic transformations.

Future research will focus on systematically modifying the core structure to fine-tune its electronic, physical, and biological properties. Key strategies will include:

Substitution on the Imidazole Ring: Introducing various functional groups at different positions on the imidazole ring can significantly alter the molecule's polarity, solubility, and steric profile. For instance, adding a phenyl group at the C5 position increases lipophilicity.

Modification of the Thiol Group: The thiol group can be oxidized to form disulfides or sulfonic acids, or it can undergo S-alkylation to introduce a wide range of substituents. These modifications are crucial for modulating the compound's ability to act as a ligand in coordination chemistry or to interact with biological targets. nih.gov

Alteration of the N-Ethyl Group: While the ethyl group provides a certain level of lipophilicity, exploring other alkyl or aryl substituents at the N1 position could further refine the molecule's properties for specific applications.

The ability to create these derivatized scaffolds opens up possibilities for developing compounds with enhanced performance in fields like medicinal chemistry and materials science.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules. For this compound, advanced computational modeling offers a path to predict the properties and reactivity of novel derivatives before their synthesis, saving significant time and resources.

Density Functional Theory (DFT) calculations can be employed to investigate the relationship between the molecular structure of imidazole derivatives and their functional properties. researchgate.net These theoretical studies can provide insights into:

Electronic Properties: Predicting how different substituents will affect the electron distribution within the molecule, which is crucial for applications in electronics and catalysis.

Reactivity: Modeling reaction mechanisms and predicting the outcome of synthetic modifications.

Interaction with other Molecules: Simulating the adsorption of these molecules onto surfaces, which is relevant for applications like corrosion inhibition, or their binding to biological targets in drug design. researchgate.net

By combining computational predictions with experimental validation, researchers can adopt a more rational design approach, focusing on the most promising candidates for synthesis and testing.

Exploration of Emerging Applications in Interdisciplinary Fields

The unique chemical structure of this compound and its derivatives makes them attractive candidates for a wide range of applications across various scientific disciplines. researchgate.net While some applications are already being explored, significant opportunities remain in several emerging areas.

Interactive Table: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Development of new antimicrobial and anticancer agents. | The imidazole ring is a common motif in many biologically active compounds. researchgate.net The thiol group can interact with enzymes and proteins, potentially inhibiting pathways involved in disease progression. |